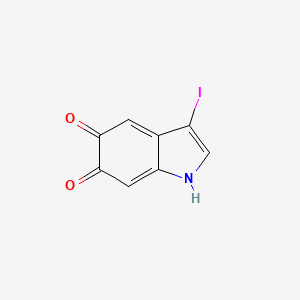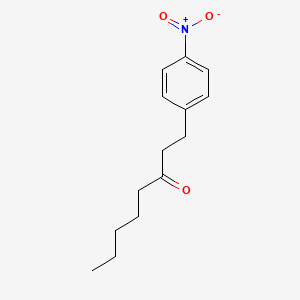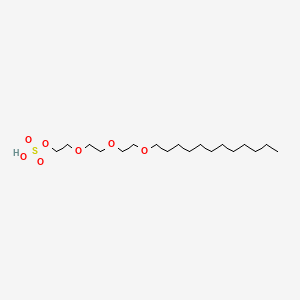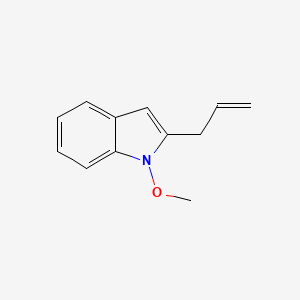
(6R)-6-Hydroxyoctan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the reduction of 6-oxooctanoic acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 6-oxooctanoic acid derivatives. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to achieve high enantioselectivity. These methods are often preferred due to their environmental friendliness and efficiency. The use of genetically engineered microorganisms to produce the desired compound is also a growing area of research.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-6-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 6-oxooctanoic acid or 6-hydroxyhexanoic acid.
Reduction: 6-hydroxyoctanol.
Substitution: 6-chlorooctan-3-one or 6-bromooctan-3-one.
Wissenschaftliche Forschungsanwendungen
(6R)-6-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (6R)-6-Hydroxyoctan-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. Pathways involving this compound often include metabolic processes where it is converted into other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S)-6-Hydroxyoctan-3-one: The enantiomer of (6R)-6-Hydroxyoctan-3-one, differing only in the spatial arrangement of atoms.
6-Hydroxyhexanoic acid: A shorter-chain analog with similar functional groups.
6-Chlorooctan-3-one: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological activity. The presence of both a hydroxyl and a carbonyl group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
923924-48-5 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(6R)-6-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
VJDZJBNTVLGPEM-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](CCC(=O)CC)O |
Kanonische SMILES |
CCC(CCC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)


![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)


![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
